molecular formula C8H14O3 B166824 Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI) CAS No. 136377-99-6

Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)

Cat. No. B166824
M. Wt: 158.19 g/mol
InChI Key: IGPBAIKOLMZENY-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI) is not well understood. However, studies have suggested that it may act as a chelating agent, forming stable complexes with metal ions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI). However, studies have suggested that it may have potential applications in drug delivery due to its ability to form stable complexes with metal ions.

Advantages And Limitations For Lab Experiments

One advantage of using Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI) in lab experiments is its ability to form stable complexes with metal ions, making it a potential candidate for drug delivery applications. However, limitations include the limited information available on its mechanism of action and the lack of studies on its potential side effects.

Future Directions

For the study of Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI) include further investigation into its mechanism of action and potential applications in drug delivery, materials science, and organic synthesis. Additionally, studies on its potential side effects and toxicity are necessary to determine its safety for use in various applications.

Synthesis Methods

The synthesis method of Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI) involves the reaction of 2-methyl-1,3-propanediol with epichlorohydrin in the presence of a base catalyst. The resulting product is then treated with potassium carbonate to obtain Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI).

Scientific Research Applications

Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI) has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions. In materials science, Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI) has been studied for its potential use in the synthesis of organic-inorganic hybrid materials. In organic synthesis, Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI) has been used as a chiral building block in the synthesis of various compounds.

properties

CAS RN

136377-99-6

Product Name

Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-[(2S)-2-[(1R)-1-hydroxy-2-methylpropyl]oxiran-2-yl]ethanone

InChI

InChI=1S/C8H14O3/c1-5(2)7(10)8(4-11-8)6(3)9/h5,7,10H,4H2,1-3H3/t7-,8-/m1/s1

InChI Key

IGPBAIKOLMZENY-HTQZYQBOSA-N

Isomeric SMILES

CC(C)[C@H]([C@@]1(CO1)C(=O)C)O

SMILES

CC(C)C(C1(CO1)C(=O)C)O

Canonical SMILES

CC(C)C(C1(CO1)C(=O)C)O

synonyms

Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]- (9CI)

Origin of Product

United States

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